Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate involves condensation reactions, typically starting from cyanobenzene derivatives and piperazine under basic conditions. The use of coupling agents like carbodiimides enhances the efficiency of esterification with tert-butyl carboxylates. An example includes the synthesis of closely related tert-butyl piperazine-1-carboxylate derivatives, showcasing the general strategy for incorporating various substituents onto the piperazine nucleus (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate and its derivatives is characterized using techniques like X-ray diffraction (XRD), NMR spectroscopy, and mass spectrometry. These compounds typically crystallize in the monoclinic crystal system, exhibiting intermolecular interactions such as hydrogen bonding and π–π stacking, contributing to their stability and packing in the solid state. The precise geometrical parameters, including bond lengths and angles, are determined through XRD (Mamat et al., 2012).
Chemical Reactions and Properties
Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. It can participate in nucleophilic substitution reactions, where the cyanophenyl moiety acts as an electrophile. Furthermore, the ester group provides a site for hydrolysis or reduction reactions, enabling the modification of the carboxylate moiety for further functionalization. The presence of the piperazine ring allows for selective transformations, such as N-alkylation, offering pathways to diversify the compound's chemical structure (Yang et al., 2021).
Scientific Research Applications
Synthesis and Industrial Application
Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate plays a significant role in the synthesis of various pharmaceutical compounds due to its reactive functional groups. For example, in the synthesis of Vandetanib, a therapeutic agent for the treatment of certain types of cancer, this compound is involved in a multi-step synthetic route that includes substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution to yield the final product. This process demonstrates the compound's versatility and commercial value in pharmaceutical manufacturing, offering favorable yields and significant commercial potential (Mi, 2015).
Environmental and Ecotoxicological Studies
Research on environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants, which can include derivatives similar to tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, highlights the compound's environmental impact. These studies have detected such compounds in various environmental matrices, indicating widespread usage and potential ecological effects. Toxicity studies suggest some of these compounds may exhibit hepatic toxicity, endocrine-disrupting effects, or even carcinogenicity. The research underscores the need for future studies to investigate contamination, environmental behaviors, toxicity effects, especially on infants, and the development of compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).
Therapeutic Research and Drug Design
Piperazine derivatives, such as tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, have been extensively studied for their therapeutic potential. These compounds are foundational in the design of drugs with a wide range of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Research emphasizes the flexibility of the piperazine scaffold in drug discovery, where modifications to the substitution pattern can significantly impact the medicinal potential of the resultant molecules. This flexibility suggests piperazines' role in the rational design of molecules for various diseases, highlighting the importance of further therapeutic investigations on this motif (Rathi et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, and wearing protective gloves and eye protection .
Future Directions
While specific future directions for Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate are not mentioned in the search results, similar compounds have been used as building blocks in the synthesis of several novel organic compounds . These compounds have shown a wide range of biological activities, suggesting potential applications in drug discovery .
properties
IUPAC Name |
tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBWVYVIBJOVIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383732 | |
Record name | tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |
CAS RN |
186650-98-6 | |
Record name | tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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